REACTION_CXSMILES
|
Br[C:2]([CH3:5])([CH3:4])[CH3:3].[CH-:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.[Na+].O.[Br-].[Na+]>C1COCC1>[CH:6]1([C:2]([CH3:5])([CH3:4])[CH3:3])[CH:10]=[CH:9][CH:8]=[CH:7]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
353.5 g
|
Type
|
reactant
|
Smiles
|
BrC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH-]1C=CC=C1.[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
the THF solution was collected over anhydrous sodium sulfate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was repeatedly extracted with diethyl ether
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC=C1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |